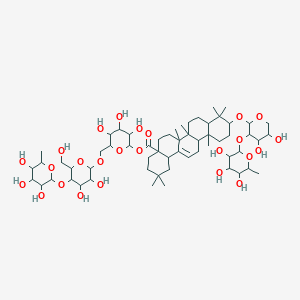
1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,3-diisopropyl-4,5-dimethylimidazolium-2-carboxylate, a related compound, involves the reaction of 2,3-dihydro-l,3-diisopropyl-4,5-dimethylimidazol-2-ylidene with CO2, yielding the imidazolium-2-carboxylate. This method demonstrates the compound's ability to form stable carbene adducts with carbon dioxide, showcasing its versatility in synthesis processes (Kuhn, Steimann, & Weyers, 1999).
Molecular Structure Analysis
Studies on related bis(imidazolium) complexes reveal that these structures can form strong hydrogen bonds and generate isomorphous frameworks, indicating a degree of structural flexibility and stability that is essential for their function as ligands and in materials science (Yigit et al., 2006).
Chemical Reactions and Properties
1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate and its derivatives serve as effective catalysts in various chemical reactions, such as the amination of aryl chlorides, demonstrating their utility in facilitating carbon-nitrogen bond formation under mild conditions (Shen, Zhang, & Li, 2010).
Physical Properties Analysis
The synthesis and structural elucidation of related imidazolium-based compounds reveal insights into their physical-chemical properties, such as thermal stability and solubility, which are crucial for their application as ionic liquids and in catalysis (Wang et al., 2016).
Chemical Properties Analysis
The electrochemical reduction of imidazolium cations to nucleophilic carbenes illustrates the chemical versatility of 1,3-bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate derivatives. These transformations highlight their potential in forming stable carbene species, which are valuable in catalysis and synthetic chemistry (Gorodetsky et al., 2004).
Wissenschaftliche Forschungsanwendungen
Application 1: Organic Synthesis
- Summary of Application : This compound is used as a reagent in organic synthesis .
- Results or Outcomes : The outcomes also depend on the specific synthesis. In general, the use of this compound can facilitate certain types of chemical reactions, leading to the production of desired organic compounds .
Application 2: Synthesis of NHC Copper (I) Complexes
- Summary of Application : This compound is used as a reagent in the synthesis of NHC Copper (I) complexes, which exhibit interesting luminescent properties and are potential candidates for organic light-emitting diode applications .
- Results or Outcomes : The resulting NHC Copper (I) complexes have been found to exhibit luminescent properties, making them potential candidates for use in organic light-emitting diodes .
Application 3: Catalytic Cycloisomerization
- Summary of Application : This compound has been utilized in the catalytic cycloisomerization of 2-(iodoethynyl)aryl esters to generate 3-iodo-2-acyl benzofurans .
- Methods of Application : In this transformation, a gold (I) complex of the compound acts as a catalyst, promoting the formation of a new ring via a [1,2]-iodine shift and a C-O ring-closure step .
- Results or Outcomes : The result of this reaction is the formation of 3-iodo-2-acyl benzofurans .
Safety And Hazards
Eigenschaften
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O2/c1-17(2)21-11-9-12-22(18(3)4)25(21)29-15-16-30(27(29)28(31)32)26-23(19(5)6)13-10-14-24(26)20(7)8/h9-20H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFHWSQOLOIECF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2C(=O)[O-])C3=C(C=CC=C3C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00580837 | |
| Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-1H-imidazol-3-ium-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00580837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate | |
CAS RN |
917604-39-8 | |
| Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-1H-imidazol-3-ium-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00580837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B31349.png)

![Methyl (2S)-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B31357.png)

![9,10-Anthracenedione, 1,8-bis[(4-methylphenyl)amino]-](/img/structure/B31359.png)





